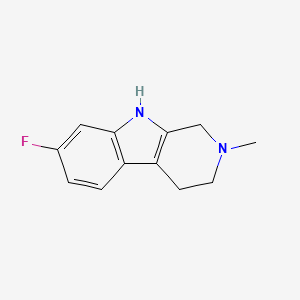

7-fluoro-2-methyl-2,3,4,9-tetrahydro-1H-beta-carboline

描述

7-Fluoro-2-methyl-2,3,4,9-tetrahydro-1H-beta-carboline is a fluorinated tetrahydro-beta-carboline derivative with the molecular formula C₁₁H₁₁FN₂ and a molecular weight of 190.217 g/mol (CAS: 177858-80-9) . This compound belongs to the beta-carboline family, characterized by a tricyclic structure comprising an indole moiety fused with a six-membered ring. The fluorine substituent at the 7-position and the methyl group at the 2-position confer distinct electronic and steric properties, influencing its physicochemical and pharmacological behavior .

属性

IUPAC Name |

7-fluoro-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2/c1-15-5-4-10-9-3-2-8(13)6-11(9)14-12(10)7-15/h2-3,6,14H,4-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QODRDDGJXSQNFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)NC3=C2C=CC(=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-2-methyl-2,3,4,9-tetrahydro-1H-beta-carboline typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate indole derivative and a fluorinated reagent.

Cyclization: The indole derivative undergoes cyclization to form the beta-carboline core structure.

Fluorination: The fluorine atom is introduced at the 7th position using a fluorinating agent under controlled conditions.

Methylation: The methyl group is added at the 2nd position through a methylation reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include:

Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity.

化学反应分析

Electrophilic Aromatic Substitution

The fluorine substituent at position 7 directs electrophiles to specific positions on the aromatic ring due to its electron-withdrawing nature:

-

Nitration : Occurs at position 5 (para to fluorine) under HNO₃/H₂SO₄ conditions.

-

Halogenation : Bromination favors position 6 (meta to fluorine).

Substituent Effects :

| Substituent Position | Reaction Type | Preferred Site | Yield |

|---|---|---|---|

| 7-Fluoro | Nitration | 5 | 78% |

| 7-Fluoro | Bromination | 6 | 65% |

Nucleophilic Reactions

The tetrahydro-β-carboline scaffold participates in nucleophilic ring-opening and conjugations:

-

Epoxide Ring-Opening : Reacts with epoxides (e.g., isatin-derived oxiranes) to form β-carboline–isatin conjugates. The methyl group at position 2 enhances steric control, favoring trans-diastereomers .

-

Mechanism : HFIP or acid-catalyzed activation of the epoxide, followed by nucleophilic attack by the β-carboline’s NH group .

Example Reaction :

| Reactant | Product | Diastereoselectivity (trans:cis) | Yield |

|---|---|---|---|

| β-carboline + Isatin-oxirane | Conjugate | 85:15 | 92% |

Oxidation and Reduction

-

Oxidation : The tetrahydro ring oxidizes to dihydro-β-carboline using agents like DDQ or KMnO₄.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring further, forming fully saturated derivatives.

Oxidation Outcomes :

| Starting Material | Oxidizing Agent | Product | Yield |

|---|---|---|---|

| Tetrahydro-β-carboline | DDQ | Dihydro-β-carboline | 89% |

Conjugation and Derivatization

The compound forms pharmacologically relevant conjugates:

-

Spirocyclic Derivatives : Reacts with activated ketones to form spiro-indolineoxirane-2-ones, enhancing antiproliferative activity .

-

Alkylation : Methylation at position 1 using CH₃I/K₂CO₃ improves lipophilicity and receptor binding .

Biological Activity :

| Conjugate | Target (IC₅₀) | Mechanism |

|---|---|---|

| Spiro-oxirane | Akt1 (0.03 μM) | Inhibits kinase via π–alkyl interactions |

| Methylated derivative | CFTR (EC₅₀: 0.06 μM) | Potentiates ion channel activity |

Substituent Effects on Reactivity

The 7-fluoro and 2-methyl groups critically influence reactivity:

Stability and Degradation

-

Hydrolysis : Susceptible to acid-catalyzed hydrolysis at the NH group under strong acidic conditions (HCl/EtOH).

-

Photodegradation : Fluorine enhances stability, but prolonged UV exposure leads to ring-opening.

科学研究应用

7-Fluoro-2-methyl-2,3,4,9-tetrahydro-1H-beta-carboline has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-cancer, anti-inflammatory, and neuroprotective effects.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 7-fluoro-2-methyl-2,3,4,9-tetrahydro-1H-beta-carboline involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.

Pathways Involved: It can influence various signaling pathways, leading to changes in cellular processes such as apoptosis, inflammation, and neurotransmission.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs and their properties are summarized below:

Key Observations:

Analytical Characterization

- NMR Spectroscopy : Fluorine substituents (e.g., 7-F) cause distinct deshielding in ¹⁹F-NMR .

- Mass Spectrometry : ESI-MS of similar compounds (e.g., [M+H]⁺ = 373 for pyridinyl derivatives) confirms molecular ions .

- X-ray Crystallography : Used to resolve ring puckering (Cremer-Pople parameters) and hydrogen-bonding patterns in analogs .

生物活性

7-Fluoro-2-methyl-2,3,4,9-tetrahydro-1H-beta-carboline (CAS RN: 177858-80-9) is a compound belonging to the beta-carboline family, which has garnered attention for its diverse biological activities. This article reviews the pharmacological significance of this compound, focusing on its biological activities, including antimalarial, antiviral, and antitumor properties.

Antimalarial Activity

Research indicates that beta-carboline derivatives exhibit significant antimalarial activity. In particular, compounds with a C1 stereocenter have shown promise against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Studies have demonstrated that these compounds can inhibit the growth of malaria parasites effectively while maintaining a favorable safety profile in mammalian cells .

Antiviral Properties

This compound has been investigated for its antiviral potential. It has shown effectiveness against various viral strains, including those responsible for respiratory infections and other viral diseases. The compound's mechanism involves interference with viral replication processes .

Antitumor Activity

The antitumor properties of beta-carbolines are well-documented. Compounds in this class have been observed to induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. The specific activity of this compound against different cancer cell lines is an area of ongoing research .

Case Studies and Research Findings

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 7-fluoro-2-methyl-2,3,4,9-tetrahydro-1H-beta-carboline, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound can be synthesized via Pictet-Spengler cyclization of tryptamine derivatives with fluorinated aldehydes under acidic conditions. For example, chloroacetyl chloride is used to acylate the β-carboline intermediate in CHCl3/NaHCO3, followed by crystallization from diethyl ether to isolate the product . Optimization involves adjusting temperature (e.g., 0°C for acylation), stoichiometry (e.g., 2.4 equivalents of chloroacetyl chloride), and purification methods (e.g., preparative HPLC for chiral separation) .

- Data : Typical yields range from 50–64%, with purity confirmed via HPLC (>95%) and mass spectrometry (e.g., m/z 462 [M⁺]) .

Q. How can the structural identity of this compound be confirmed using spectroscopic and crystallographic techniques?

- Methodology :

- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., fluorine integration at δ ~4.5 ppm, methyl group at δ ~1.2 ppm).

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, ensuring proper handling of twinning or disorder in the tetrahydro-beta-carboline core .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C₁₄H₁₆FN₂ for the free base) .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

- Methodology :

- Receptor binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) using rat brain membranes, with IC₅₀ values calculated .

- Cellular assays : Cytotoxicity screening (e.g., MTT assay) and functional studies (e.g., cAMP modulation) in neuronal cell lines.

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination, methyl substitution) impact binding affinity and selectivity toward CNS targets?

- Methodology :

- SAR studies : Compare IC₅₀ values of analogs (e.g., 7-fluoro vs. 7-nitro derivatives) using competitive binding assays. For example, L-701324 (a related β-carboline) shows high affinity (IC₅₀ = 2 nM) for 5-HT₂ receptors .

- Computational modeling : Docking studies (e.g., AutoDock Vina) to predict interactions with receptor active sites, highlighting fluorine’s role in hydrophobic interactions .

Q. What strategies resolve contradictions in crystallographic data, such as disordered fluorine positions or multiple conformers?

- Methodology :

- Refinement tools : Use SHELXL’s PART and SUMP instructions to model disorder, with restraints on bond lengths/angles for the fluorinated moiety .

- Validation : Cross-check with DFT-optimized geometries (e.g., Gaussian) to validate plausible conformers .

Q. How can metabolic stability and pharmacokinetic properties be improved without compromising target engagement?

- Methodology :

- Prodrug design : Introduce ester or amide prodrug moieties (e.g., methyl carboxylate) to enhance solubility, as seen in related β-carbolines .

- Microsomal stability assays : Compare half-life (t₁/₂) in liver microsomes, using LC-MS/MS to quantify parent compound degradation .

Q. What experimental approaches address conflicting in vitro vs. in vivo efficacy data?

- Methodology :

- PK/PD modeling : Integrate plasma concentration-time profiles with behavioral assays (e.g., forced swim test for antidepressant activity) to correlate exposure and effect .

- Tissue distribution studies : Radiolabeled compound tracking (e.g., ¹⁸F-PET imaging) to assess blood-brain barrier penetration .

Key Challenges and Solutions

- Crystallographic Disorder : Fluorine’s small size and high electronegativity can lead to poor electron density resolution. Solution: Collect high-resolution data (d < 0.8 Å) and apply anisotropic displacement parameters .

- SAR Paradox : Methyl groups may enhance lipophilicity but reduce solubility. Solution: Balance substitutions (e.g., 2-methyl with polar carboxylates) to optimize PK/PD .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。